molecular formula C15H14O3 B171947 Methyl 3-(4-methoxyphenyl)benzoate CAS No. 19617-68-6

Methyl 3-(4-methoxyphenyl)benzoate

Cat. No.: B171947
CAS No.: 19617-68-6
M. Wt: 242.27 g/mol
InChI Key: RZVVUWOQDFAFGW-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H14O3. It is also known by its IUPAC name, methyl 4’-methoxy [1,1’-biphenyl]-3-carboxylate . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the ester group can produce 3-(4-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 3-(4-methoxyphenyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-methoxybenzoate: Lacks the biphenyl structure, resulting in different chemical and physical properties.

    Methyl 3-(4-hydroxyphenyl)benzoate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    Methyl 3-(4-chlorophenyl)benzoate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and affect its biological properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 3-(4-methoxyphenyl)benzoate, a compound with the chemical formula C16H16O3, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant studies that highlight its efficacy against various microorganisms.

Chemical Structure and Properties

This compound is an ester formed from the reaction of benzoic acid and 4-methoxyphenol. The presence of the methoxy group significantly influences its chemical reactivity and biological properties.

Target of Action
this compound exhibits potential antimicrobial activity . Similar compounds, particularly benzimidazole derivatives, have shown effectiveness against various strains of microorganisms by interfering with bacterial cell division and inhibiting growth and proliferation.

Mode of Action
The compound's action likely involves disruption of cellular processes in target microorganisms. For instance, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these studies are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 1: Antimicrobial activity of this compound

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited higher potency against Escherichia coli compared to standard antibiotics, indicating its potential as an alternative therapeutic agent .
  • In Vivo Studies : Animal models have been used to evaluate the safety and efficacy of this compound. One study demonstrated that treatment with this compound reduced bacterial load in infected mice without significant toxicity .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains, highlighting its potential role in combination therapies .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory conditions.
  • Chemical Synthesis : The compound serves as an intermediate in synthesizing other biologically active molecules, contributing to the field of medicinal chemistry .

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVVUWOQDFAFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358358
Record name methyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19617-68-6
Record name methyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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